![molecular formula C11H13BrN2O2 B2394353 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide CAS No. 2034236-63-8](/img/structure/B2394353.png)

5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

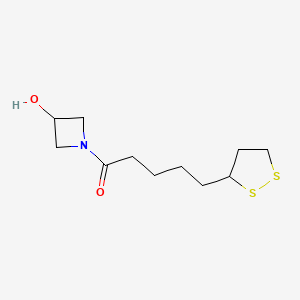

3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds . They have a broad spectrum of activity against various bacteria, mycobacteria, parasites, tumors, and neurological disorders .

Synthesis Analysis

Traditionally, the metal-mediated cyclopropanation domino reaction of chain enzymes is the most commonly used strategy for the construction of this type of aza[3.1.0]bicycle derivative . In a study, a base-promoted intramolecular addition of alkenes was used to deliver conformationally restricted highly substituted aza[3.1.0]bicycles .Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.0]hexanes is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .Chemical Reactions Analysis

The most commonly used strategy for the construction of aza[3.1.0]bicycle derivatives is the metal-mediated cyclopropanation domino reaction of chain enynes . This process highly relies on the in situ-generated metal carbene species in the presence of Pd, Au, Ru, Co, Ni, and Rh salts as catalysts .Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and to modulate the activity of various signaling pathways, including the MAPK/ERK pathway.

Biochemical and Physiological Effects:

In addition to its potential therapeutic applications, this compound has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells and to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit a range of pharmacological activities, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several areas of future research that could be explored with regards to 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify new targets for its pharmacological activity. Finally, studies could be conducted to explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide involves a multi-step process that begins with the synthesis of harmine from the natural source, Peganum harmala. Harmine is then reacted with a series of reagents to introduce the necessary functional groups and produce the final product.

Scientific Research Applications

The potential therapeutic applications of 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide are diverse and include its use as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent. This compound has been shown to exhibit cytotoxic activity against a range of cancer cell lines and has been proposed as a potential treatment for various types of cancer, including breast, lung, and prostate cancer.

properties

IUPAC Name |

5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c1-14-4-6-7(5-14)10(6)13-11(15)8-2-3-9(12)16-8/h2-3,6-7,10H,4-5H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFDLIBZEFRVLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C2NC(=O)C3=CC=C(O3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)

![N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2394274.png)

![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2394283.png)

![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)

![4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2394289.png)

![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)

![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)